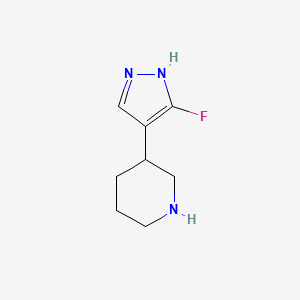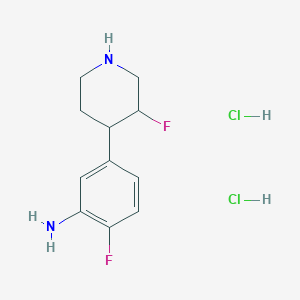
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H15ClF2N2 and a molecular weight of 248.7 g/mol . This compound is characterized by the presence of fluorine atoms on both the aniline and piperidine rings, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Fluorination: Introduction of fluorine atoms into the aniline and piperidine rings.
Coupling Reaction: Formation of the aniline-piperidine linkage.
Purification: Isolation and purification of the final product, often involving recrystallization or chromatography techniques.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the aniline or piperidine rings.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
2-Fluoro-6-(pyrimidin-5-yl)aniline: Another fluorinated aniline derivative used in C-H functionalization reactions.
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline: The non-dihydrochloride form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific fluorination pattern and the presence of the dihydrochloride salt, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16Cl2F2N2 |
|---|---|
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
2-fluoro-5-(3-fluoropiperidin-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-9-2-1-7(5-11(9)14)8-3-4-15-6-10(8)13;;/h1-2,5,8,10,15H,3-4,6,14H2;2*1H |
Clé InChI |
VBDNHFACXMKUCW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC(=C(C=C2)F)N)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
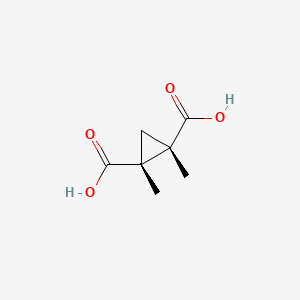
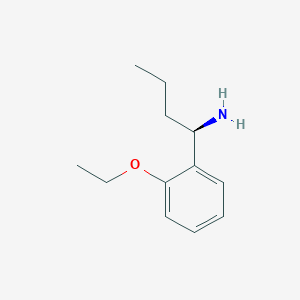
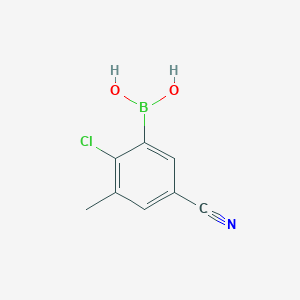


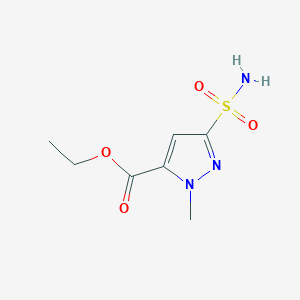
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)

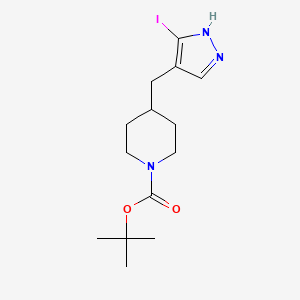
![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)

